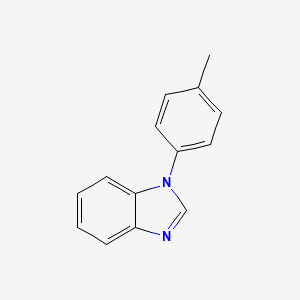

1-(4-methylphenyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-11-6-8-12(9-7-11)16-10-15-13-4-2-3-5-14(13)16/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUXXFCYXISFRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364237 | |

| Record name | 1-(4-methylphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60057-83-2 | |

| Record name | 1-(4-methylphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Methylphenyl 1h Benzimidazole and Analogues

Classical Approaches to Benzimidazole (B57391) Formation

The foundational methods for creating the benzimidazole core often involve the reaction of an o-phenylenediamine (B120857) with a suitable one-carbon electrophile.

A primary and widely utilized method for synthesizing the benzimidazole ring system is the condensation of o-phenylenediamines with various carbonyl compounds, including aldehydes and carboxylic acids. thieme-connect.comjyoungpharm.org This reaction typically involves heating the two reactants, which leads to the formation of a 2-substituted benzimidazole. sphinxsai.com For instance, the reaction of o-phenylenediamine with an appropriate aldehyde is a common strategy. researchgate.net The general synthesis of benzimidazoles often relies on the condensation reaction of 1,2-phenylenediamine with carboxaldehydes or carboxylic acids under strong acidic conditions and high temperatures. jyoungpharm.org

The reaction between o-phenylenediamine and an aldehyde can be influenced by the reaction conditions. For example, under acidic conditions, the reaction with β-ketoesters can lead to the formation of 2-methyl-1H-benzo[d]imidazole. jyoungpharm.org The choice of carbonyl compound directly determines the substituent at the 2-position of the resulting benzimidazole.

| Aldehyde | Resulting 2-Substituted Benzimidazole | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde (B42025) | 2-phenyl-1H-benzo[d]imidazole | 94 | nih.gov |

| p-Tolualdehyde | 2-(4-methylphenyl)-1H-benzimidazole | 88 | nih.gov |

| 4-Hydroxybenzaldehyde | 4-(1H-benzimidazol-2-yl)phenol | 78 | jyoungpharm.org |

To improve reaction efficiency and yield, various catalysts are employed in the cyclization process. Ammonium (B1175870) salts, particularly ammonium chloride, have been identified as effective, inexpensive, and environmentally benign catalysts for the synthesis of benzimidazole derivatives. nih.govresearchgate.net The condensation reaction between o-phenylenediamine and carbonyl compounds can be successfully carried out in the presence of ammonium chloride as a catalyst, resulting in yields ranging from 75% to 94%. jyoungpharm.orgnih.gov

The optimization of reaction conditions has shown that using ammonium chloride in a solvent like chloroform (B151607) at room temperature can significantly enhance the yield of the desired benzimidazole. nih.gov For example, the reaction of 1,2-phenylenediamine with benzaldehyde using 4 mol of ammonium chloride in chloroform gives 2-phenyl-1H-benzo[d]imidazole in 94% yield after 4 hours. nih.gov Other ammonium salts like ammonium bromide, ammonium fluoride, and ammonium nitrate (B79036) have also been tested, but ammonium chloride proved to be the most effective. nih.gov These catalyst-assisted methods often provide advantages such as milder reaction conditions and improved product yields compared to uncatalyzed reactions. researchgate.net

Strategies for N-Substitution in Benzimidazole Scaffolds

Introducing substituents onto the nitrogen atom of the benzimidazole ring is a key strategy for diversifying the chemical space and modulating the biological properties of these compounds.

N-alkylation is a common and popular strategy for the synthesis of 1-substituted benzimidazoles. jyoungpharm.orgresearchgate.net This method involves the reaction of a pre-formed benzimidazole with an alkylating agent, such as an alkyl halide, in the presence of a base. diva-portal.org The base deprotonates the N-H of the imidazole (B134444) ring, forming a benzimidazolyl anion which then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.

A variety of bases and solvents can be used for this reaction. For instance, potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) has been used to facilitate the N-alkylation of benzimidazole derivatives with functionalized halides like 2-chloroethanol. This approach allows for the introduction of a wide array of substituents at the N-1 position of the benzimidazole core. researchgate.net

| Benzimidazole Precursor | Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Nitrobenzimidazole | 2-Chloroethanol | K2CO3/DMSO | 2-(5-Nitro-1H-benzimidazol-1-yl)ethanol | 52 | |

| 2-Mercaptobenzimidazole | 2-Chloroethanol | K2CO3/DMSO | 2-(2-Mercapto-1H-benzimidazol-1-yl)ethanol | 75 |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. arkat-usa.org This technique has been successfully applied to the synthesis of N-substituted benzimidazoles. diva-portal.org

The synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives has been achieved by reacting 2,6-disubstituted 1H-benzimidazoles with substituted halides under microwave irradiation. diva-portal.org This method dramatically reduces reaction times from several hours with conventional heating to just 10-15 minutes. diva-portal.org For example, the yield for the synthesis of certain N,2,6-trisubstituted 1H-benzimidazole derivatives increased by 6 to 17% when using microwave assistance compared to reflux methods. diva-portal.org The use of microwave irradiation can also be applied to the initial formation of the benzimidazole ring itself, not just the subsequent N-substitution. nih.govdergipark.org.tr Solvent-free microwave-assisted synthesis, sometimes in the presence of a catalyst like Er(OTf)3, provides an efficient and environmentally friendly route to 1,2-disubstituted benzimidazoles with excellent yields. mdpi.com

Green Chemistry Principles in Benzimidazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazoles to reduce the environmental impact of chemical processes. chemmethod.commdpi.com This involves the use of eco-friendly solvents, catalysts, and energy sources. chemmethod.com Conventional methods often require long reaction times, harsh conditions, and the use of toxic solvents, leading to waste generation. mdpi.com

Green approaches to benzimidazole synthesis include:

Use of Greener Solvents: Water, ionic liquids (ILs), and deep eutectic solvents (DES) have been explored as environmentally benign reaction media. mdpi.comnih.gov For example, a method using water as a solvent in the presence of K2CO3 has been developed for the synthesis of benzimidazole derivatives. sphinxsai.com

Catalyst-Free and Solvent-Free Conditions: Microwave irradiation under solvent-free conditions represents a highly efficient and green method for synthesizing benzimidazole derivatives. mdpi.com

Use of Eco-Friendly Catalysts: The use of non-toxic and recoverable catalysts is a key aspect of green chemistry. Ammonium chloride, for instance, is considered a green and economical catalyst for benzimidazole synthesis. sphinxsai.comchemmethod.com

These green methodologies aim to make the synthesis of important compounds like 1-(4-methylphenyl)-1H-benzimidazole more sustainable by minimizing waste, reducing energy consumption, and avoiding hazardous substances. chemmethod.comchemmethod.com

Solvent-Free and Water-Based Methodologies

In the pursuit of greener and more sustainable chemical processes, significant efforts have been directed towards minimizing or eliminating the use of hazardous organic solvents.

Solvent-Free Synthesis:

A notable solvent-free method involves the one-pot condensation of o-phenylenediamine with either an organic acid or an aldehyde. umich.edu In a typical procedure, the reactants are ground together at room temperature until a melt is formed, which is then heated to around 140°C. umich.edu This approach offers the advantages of being operationally simple and environmentally friendly. umich.edu For instance, the reaction of o-phenylenediamine with various organic acids and aldehydes under these conditions has been shown to produce a range of benzimidazole derivatives in good yields. umich.edu

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine | Acetic Acid | 140°C, solvent-free | 2-Methyl-1H-benzimidazole | Good | umich.edu |

| o-Phenylenediamine | Benzaldehyde | 140°C, solvent-free | 2-Phenyl-1H-benzimidazole | Good | umich.edu |

| o-Phenylenediamine | Ammonium Thiocyanate | 140°C, solvent-free, NH4Cl catalyst | 2-Mercaptobenzimidazole | Good | umich.edu |

Water-Based Synthesis:

Water, being a benign and inexpensive solvent, is an attractive medium for organic synthesis. A straightforward method for synthesizing benzimidazole derivatives in water involves the intramolecular cyclization of N-(2-iodoaryl)benzamidines. mdpi.com This reaction proceeds in the presence of potassium carbonate at 100°C, without the need for any additional catalysts, making it an economically and environmentally valuable methodology. mdpi.com

Another green approach utilizes a one-pot reductive cyclocondensation of 2-nitroanilines and aromatic aldehydes in water, employing zinc powder and sodium bisulfite at 100°C. pcbiochemres.com This method is characterized by high atom economy, the use of readily available starting materials, and simple workup procedures. pcbiochemres.com Furthermore, the use of onion extract as a natural and affordable catalyst for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes in water has been reported, offering an eco-friendly alternative. acgpubs.org

| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Product | Yield | Reference |

| N-(2-iodoaryl)benzamidine | K2CO3 | Water | 100 | Benzimidazole derivatives | Moderate to High | mdpi.com |

| 2-Nitroaniline, Aromatic aldehyde | Zn, NaHSO3 | Water | 100 | 2-Substituted benzimidazoles | Very Good to Excellent | pcbiochemres.com |

| o-Phenylenediamine, Aldehyde | Onion Extract | Water | - | 2-Substituted benzimidazoles | - | acgpubs.org |

Catalytic Synthesis Using Nanoparticles (e.g., Silver Nanoparticles)

The use of nanoparticle catalysts has revolutionized organic synthesis by offering high efficiency, selectivity, and reusability.

Silver Nanoparticles:

Silver nanoparticles (AgNPs) have been investigated for their catalytic activity in benzimidazole synthesis. For instance, silver(I)-N-heterocyclic carbene (NHC) complexes have been synthesized and characterized. mdpi.com These complexes are typically prepared by reacting benzimidazolium salts with silver(I) oxide. mdpi.com The resulting Ag(I)-NHC complexes have shown lability of the carbene moieties, which is crucial for their catalytic applications. mdpi.com

Other Nanoparticles:

Besides silver, other metal nanoparticles have proven effective. Zinc oxide nanoparticles (ZnO-NPs) have been used as an efficient, heterogeneous, and recyclable catalyst for the synthesis of 2-aryl benzimidazoles via the cyclocondensation of o-phenylenediamine and substituted aromatic aldehydes. researchgate.netnih.gov This nano-catalyzed method boasts higher yields and shorter reaction times compared to traditional methods. nih.gov Similarly, gold nanoparticles supported on titanium dioxide (Au/TiO2) have demonstrated high catalytic efficacy for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under ambient conditions. nih.gov Zirconia-based nanocatalysts (Nano-ZrO2) have also been reported for the one-pot synthesis of various benzimidazole derivatives with good to excellent yields. nih.gov The reusability of these nanocatalysts is a significant advantage, contributing to more sustainable synthetic processes. nih.gov

| Nanocatalyst | Reactants | Solvent | Temperature (°C) | Key Feature | Reference |

| ZnO-NPs | o-Phenylenediamine, Aromatic Aldehydes | - | - | High yield, short reaction time, recyclable | researchgate.netnih.gov |

| Au/TiO2 | o-Phenylenediamine, Aldehydes | CHCl3:MeOH | 25 | High yields at ambient conditions | nih.gov |

| Nano-ZrO2 | o-Phenylenediamine, Aryl Aldehydes | Dry EtOH | 60 | Good to excellent yields, recyclable catalyst | nih.gov |

| Ag@Fe2O3 | Aromatic Aldehydes, o-Phenylenediamine | C2H5OH | Room Temp | Rapid conversion, magnetic recovery | researchgate.net |

Regioselective Synthesis of Substituted Benzimidazole Derivatives

The synthesis of substituted benzimidazoles often presents a challenge in controlling the regioselectivity, particularly when using unsymmetrically substituted o-phenylenediamines. The reaction can lead to a mixture of isomers.

One common reaction, the condensation of o-phenylenediamine with aldehydes, can yield both 2-substituted and 1,2-disubstituted benzimidazoles. beilstein-journals.org The selectivity of this reaction can be influenced by the reaction conditions and the use of specific catalysts. For example, using erbium(III) triflate (Er(OTf)3) as a catalyst in water with electron-rich aldehydes selectively affords the 1,2-disubstituted product. beilstein-journals.org Conversely, in the absence of this catalyst, the formation of the 2-substituted (mono-condensation) product is favored. beilstein-journals.org

The development of methods for the regioselective functionalization of the benzimidazole core itself is also an active area of research. For instance, a copper-hydride catalyzed approach has been developed for the C2-allylation of benzimidazoles, reversing the inherent selectivity towards N-allylation. nih.gov

Derivatization and Functionalization Strategies for the Benzimidazole Core

The derivatization and functionalization of the pre-formed benzimidazole ring are crucial for creating libraries of compounds for various applications, including drug discovery.

A variety of synthetic methods are available for modifying the benzimidazole scaffold. nih.gov These include N-alkylation, N-arylation, and functionalization at the C2 position. For instance, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been prepared from the corresponding 6-substituted 1H-benzimidazoles and substituted halides using potassium carbonate, with microwave irradiation offering an efficient alternative to conventional heating. nih.gov

The C2 position is a common site for derivatization. Palladium-catalyzed decarbonylative C-H difluoromethylation of azoles, including benzimidazoles, has been reported, providing a route to CF2H-substituted products. acs.org Furthermore, a visible-light-mediated, metal-free method for the regioselective intramolecular C-H arylation of 1-(2-iodobenzyl)-1H-benzo[d]imidazole has been developed to synthesize tetracyclic benzimidazole derivatives. doi.org

Systematic derivatization of different regions of the benzimidazole scaffold is a key strategy in structure-activity relationship (SAR) studies. For example, in the development of small-molecule activators for specific biological targets, the benzimidazole core can be modified at various positions to optimize activity and mitigate metabolic liabilities. acs.org

Advanced Spectroscopic and Crystallographic Investigations of Benzimidazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(4-methylphenyl)-1H-benzimidazole, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are employed to obtain a complete structural picture.

Proton NMR (¹H NMR) spectroscopy of this compound reveals characteristic signals corresponding to the distinct protons in its structure. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.

In a typical ¹H NMR spectrum recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), the aromatic protons of the benzimidazole (B57391) and the p-tolyl group resonate in the downfield region, generally between 7.0 and 8.5 ppm. beilstein-journals.org The protons on the benzimidazole ring typically appear as complex multiplets due to spin-spin coupling with adjacent protons. Specifically, the proton at position 2 of the benzimidazole ring (H-2) often appears as a singlet. The protons of the p-tolyl group exhibit a characteristic AA'BB' system, appearing as two distinct doublets. beilstein-journals.org The methyl protons of the tolyl group give rise to a sharp singlet in the upfield region, typically around 2.4 ppm. beilstein-journals.org

The integration of the signals in the ¹H NMR spectrum confirms the number of protons in each chemical environment, and the coupling patterns (e.g., doublets, triplets, multiplets) provide valuable information about the connectivity of the protons.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (Benzimidazole) | 7.19 - 7.63 | Multiplet | - |

| Aromatic (p-tolyl) | 7.36 (d), 8.07 (d) | Doublet, Doublet | 6.8, 7.2 |

| Methyl (CH₃) | 2.37 | Singlet | - |

| NH (imidazole) | 12.85 | Broad Singlet | - |

| Note: Data is a representative compilation from various sources and may vary based on solvent and experimental conditions. beilstein-journals.org |

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of this compound. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon atom.

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom. The quaternary carbons and the carbons of the aromatic rings resonate in the downfield region, typically between 110 and 155 ppm. beilstein-journals.org The carbon of the methyl group on the tolyl substituent appears in the upfield region, usually around 21 ppm. beilstein-journals.org The specific chemical shifts of the benzimidazole carbons can be used to distinguish between different isomers and to study tautomeric equilibria in related systems. mdpi.com

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C2 (Benzimidazole) | 151.4 |

| C3a/C7a (Benzimidazole) | 135.0, 143.8 |

| C4/C7 (Benzimidazole) | 111.2, 118.7 |

| C5/C6 (Benzimidazole) | 121.6, 122.4 |

| C1' (p-tolyl) | 127.5 |

| C2'/C6' (p-tolyl) | 126.4 |

| C3'/C5' (p-tolyl) | 129.5 |

| C4' (p-tolyl) | 139.6 |

| CH₃ (p-tolyl) | 21.0 |

| Note: Data is a representative compilation from various sources and may vary based on solvent and experimental conditions. beilstein-journals.org |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structural features.

Key vibrational modes observed in the IR spectrum include:

N-H Stretching: For the parent 1H-benzimidazole, a broad absorption band is typically observed in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibration of the imidazole (B134444) ring. orientjchem.org In N-substituted derivatives like this compound, this band is absent.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of sharp bands above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group is observed in the 2850-3000 cm⁻¹ region. dovepress.com

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the aromatic rings give rise to strong absorption bands in the 1450-1620 cm⁻¹ region. orientjchem.orgdovepress.com

C-N Stretching: The C-N stretching vibrations are typically found in the 1200-1350 cm⁻¹ range.

Out-of-Plane Bending: The out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings appear as strong bands in the 650-900 cm⁻¹ region, and their positions can provide information about the substitution pattern.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aliphatic C-H Stretching | 2850 - 2970 |

| C=N and C=C Stretching | 1450 - 1620 |

| C-N Stretching | 1200 - 1350 |

| C-H Out-of-Plane Bending | 650 - 900 |

| Note: Data is a representative compilation from various sources. orientjchem.orgdovepress.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Elemental Composition Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its elemental composition. For this compound, mass spectrometry provides crucial confirmation of its identity.

In a typical mass spectrum, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) is observed, which corresponds to the molecular weight of the compound (208.26 g/mol ). chemsynthesis.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, allowing for the determination of the elemental formula of the molecule with a high degree of confidence. The calculated mass for the protonated molecule of this compound (C₁₄H₁₃N₂) is 209.1073, and the experimentally observed value is expected to be in close agreement with this. rsc.org

Table 4: Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

| MS | Molecular Weight | 208.26 g/mol |

| HRMS | Calculated m/z for [C₁₄H₁₃N₂]⁺ | 209.1073 |

| HRMS | Found m/z | ~209.1072 |

| Note: Data is based on theoretical calculations and representative experimental values. chemsynthesis.comrsc.org |

Single Crystal X-ray Diffraction Analysis

By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed three-dimensional model of the molecule can be constructed. This analysis reveals the planarity of the benzimidazole ring system and the dihedral angle between the benzimidazole ring and the p-tolyl substituent. In related structures, such as 1-phenyl-2-p-tolyl-1H-benzimidazole, the benzimidazole ring system is planar, and it forms significant dihedral angles with the attached phenyl and tolyl rings. nih.govresearchgate.net These structural details are crucial for understanding intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the packing of the molecules in the crystal lattice. nih.gov

The crystal structure of a related compound, 2-p-tolyl-1-p-tolylmethyl-1H-benzimidazole, shows that the benzimidazole ring is planar and the tolyl rings are oriented at specific dihedral angles relative to it. nih.gov The molecules in the crystal are linked by intermolecular C-H···N interactions, forming centrosymmetric dimers. nih.gov Similar interactions are expected to play a role in the crystal packing of this compound.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The precise molecular geometry of this compound can be understood through detailed analysis of its bond lengths, bond angles, and torsion angles, which are primarily determined by X-ray crystallography and computational methods. While specific crystallographic data for the title compound is not extensively published, a robust understanding can be derived from closely related structures, such as other 1-aryl and 2-aryl benzimidazole derivatives.

The internal geometry of the benzimidazole core is well-established. In related structures like 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole, the C-N bond lengths within the imidazole ring are typically found to be around 1.325 Å and 1.356 Å. semanticscholar.org Computational studies on similar 1-benzyl-2-phenyl-1H-benzimidazole derivatives report the bond connecting the imidazole ring to the fused benzene ring to be approximately 1.41 Å. biointerfaceresearch.com The bond linking the N1 atom of the benzimidazole to the p-tolyl substituent is expected to be a single bond, with a length comparable to the 1.39 Å observed in similar computed structures. biointerfaceresearch.com

Torsion angles determine the three-dimensional conformation of the molecule, particularly the orientation of the phenyl substituent relative to the benzimidazole plane. The torsion angle defined by C5-C6-S1-C7 in 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole was found to be 16.6(4)°, indicating a slight twist from a perfectly planar arrangement of the substituent relative to the core. semanticscholar.org For this compound, the key torsion angle would be C(benzimidazole)-N1-C(phenyl)-C(phenyl), which dictates the rotational position of the tolyl group.

Table 1: Representative Bond Lengths and Angles from Analogous Benzimidazole Structures

| Parameter | Bond/Angle | Typical Value | Source Compound Example | Citation |

|---|---|---|---|---|

| Bond Length (Å) | C=N (imidazole) | 1.325 | 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole | semanticscholar.org |

| C-N (imidazole) | 1.356 | 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole | semanticscholar.org | |

| C-N (N-Aryl) | 1.391 | 1-benzyl-2-phenyl-1H-benzimidazole (computed) | biointerfaceresearch.com | |

| C-C (imidazole-benzene fuse) | 1.412 | 1-benzyl-2-phenyl-1H-benzimidazole (computed) | biointerfaceresearch.com | |

| Bond Angle (°) | N-C-N (imidazole) | 113.05 | 1-benzyl-2-phenyl-1H-benzimidazole (computed) | biointerfaceresearch.com |

Note: Data is based on crystallographic and computational studies of structurally similar compounds and serves as a predictive model for this compound.

Conformational Analysis of the Benzimidazole Ring System and Phenyl Substituents

The conformation of this compound is primarily defined by the relative orientation of the planar benzimidazole ring system and the appended 4-methylphenyl (tolyl) group. Crystallographic studies of analogous 1-arylbenzimidazoles consistently show a non-coplanar arrangement between the two aromatic systems. nih.govnih.gov

The benzimidazole unit itself is characteristically planar, or very nearly so. For instance, in 1,2-diphenyl-1H-benzimidazole, the maximum deviation from the mean plane of the benzimidazole unit is a mere 0.0102 Å. nih.gov Similarly, the benzimidazole ring system in 1-benzyl-1H-benzimidazole is also essentially planar. nih.gov This planarity is crucial for its aromatic character and its ability to participate in stacking interactions.

The most significant conformational variable is the dihedral angle between the mean plane of the benzimidazole system and that of the N1-substituted phenyl ring. This angle is influenced by steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the benzimidazole core, as well as by crystal packing forces. In 1,2-diphenyl-1H-benzimidazole, the dihedral angle between the benzimidazole plane and the N1-phenyl ring is 55.80°. nih.gov In a related structure, 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole, this angle is reported to be 67.24°. nih.gov For 1-benzyl-1H-benzimidazole, where a methylene (B1212753) spacer provides more flexibility, the dihedral angle between the benzimidazole and benzyl (B1604629) rings is 85.77(4)°. nih.gov Given these examples, it is expected that this compound adopts a significantly twisted conformation in the solid state, with a dihedral angle likely in the range of 50–70°.

Computational studies on N-aryl benzimidazoles suggest that while the energy barrier to rotation around the N-C(phenyl) bond is not excessively high, specific conformations are favored to minimize steric repulsion and optimize intermolecular interactions within the crystal lattice. rsc.org

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking Interactions, C-H...π Interactions)

Hydrogen Bonding: In the absence of N-H or O-H groups, conventional hydrogen bonds are not possible. However, weak C-H···N hydrogen bonds are commonly observed in the crystal structures of related compounds. In these interactions, an aromatic or methyl C-H group acts as a weak donor, and the sp²-hybridized N3 atom of the imidazole ring acts as an acceptor. For example, in 1,2-diphenyl-1H-benzimidazole, an intermolecular C-H···N hydrogen bond is a key feature of the crystal packing. nih.gov Similarly, molecules of 1-benzyl-1H-benzimidazole are linked into chains by C-H···N bonds. nih.gov

π-π Stacking Interactions: Aromatic stacking is a defining feature of benzimidazole crystal structures. mdpi.com These interactions can occur between the benzimidazole ring systems of adjacent molecules or between a benzimidazole ring and a phenyl substituent. Typically, a parallel-displaced or offset face-to-face arrangement is observed, which maximizes attractive dispersion forces while minimizing electrostatic repulsion. nih.gov The presence of substituents on the aromatic rings can significantly tune the strength and geometry of these π-π interactions. rsc.org In many benzimidazole derivatives, these stacking interactions lead to the formation of columnar or layered structures. researchgate.netnih.gov

C-H...π Interactions: These interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are also prevalent and contribute significantly to the crystal cohesion. nih.govnih.gov In the crystal structure of 1,2-diphenyl-1H-benzimidazole, multiple C-H···π interactions are identified, involving C-H groups from a phenyl ring interacting with the fused benzene or imidazole rings of a neighboring molecule. nih.gov These interactions help to create a robust three-dimensional network. The methyl group on the tolyl substituent of the title compound provides additional C-H donors for such potential interactions.

Table 2: Summary of Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| C-H···N Hydrogen Bond | Aromatic C-H, Methyl C-H | Imidazole N3 atom | Links molecules into chains or dimers. nih.govnih.gov |

| π-π Stacking | Benzimidazole π-system, Phenyl π-system | Benzimidazole π-system, Phenyl π-system | Major contributor to crystal packing, often resulting in offset or parallel-displaced stacks. mdpi.comnih.gov |

| C-H···π Interaction | Aromatic C-H, Methyl C-H | Benzimidazole or Phenyl π-face | Stabilizes the three-dimensional crystal lattice by linking adjacent molecular stacks or chains. nih.gov |

Computational Chemistry and Theoretical Characterization of Benzimidazole Systems

Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular properties of benzimidazole (B57391) derivatives from first principles.

Optimized Molecular Geometries and Conformational Studies

The optimization of molecular geometry is a fundamental step in computational chemistry, providing the most stable arrangement of atoms in a molecule. For benzimidazole derivatives, DFT calculations are employed to determine key bond lengths, bond angles, and dihedral angles.

Computational studies on other substituted benzimidazoles, such as 1-benzyl-2-phenyl-1H-benzimidazole derivatives, have been performed using the B3LYP/6-31G** level of theory to determine optimized geometries. nih.gov These studies show that the bond lengths and angles within the benzimidazole core are influenced by the nature and position of the substituents. For example, the C1-N32 bond length in a modeled 1-benzyl-2-phenyl-1H-benzimidazole derivative was calculated to be 1.391 Å, indicating a degree of double-bond character due to resonance. nih.gov The conformation of the molecule, particularly the torsion angles between the benzimidazole ring and the appended phenyl or tolyl rings, is crucial for its interaction with biological targets. researchgate.net

| Compound | Parameter | Value | Method |

|---|---|---|---|

| 1-phenyl-2-p-tolyl-1H-benzimidazole | Dihedral Angle (Benzimidazole-Tolyl) | 28.50 (7)° | X-ray Diffraction |

| 1-phenyl-2-p-tolyl-1H-benzimidazole | Dihedral Angle (Benzimidazole-Phenyl) | 72.44 (7)° | X-ray Diffraction |

| 1-benzyl-2-phenyl-1H-benzimidazole (analog) | Bond Length (C-N in imidazole (B134444) ring) | ~1.39 Å | DFT/B3LYP |

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps) and Electronic Transitions

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule. nih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. researchgate.net

For a series of modeled 1-benzyl-2-phenyl-1H-benzimidazole derivatives, DFT calculations have been used to determine the HOMO and LUMO energies. nih.govnih.gov The distribution of these orbitals is typically spread across the π-conjugated system of the benzimidazole and the attached aromatic rings. The HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. physchemres.org The energy gap (ΔE = ELUMO - EHOMO) provides insights into the electronic transitions and the molecule's potential for charge transfer interactions, which are crucial for its bioactivity. researchgate.net For example, a smaller HOMO-LUMO gap can enhance stabilizing interactions with a biological receptor. biointerfaceresearch.com

| Compound Analog | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method |

|---|---|---|---|---|

| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | -3.910 | 2.220 | 6.130 | DFT/B3LYP/6-31G |

| 1-benzyl-2-(p-tolyl)-1H-benzimidazole (A2) | -3.910 | 2.220 | 6.130 | DFT/B3LYP/6-31G |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. nih.gov

In benzimidazole derivatives, the MEP map generally shows negative potential localized around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons. These nitrogen atoms are therefore predicted to be the primary sites for electrophilic interactions, such as protonation or coordination to metal ions. The hydrogen atoms, particularly any N-H protons, and the aromatic protons typically show positive potential, making them susceptible to nucleophilic attack. For 1-(4-methylphenyl)-1H-benzimidazole, the nitrogen atom at position 3 of the benzimidazole ring is expected to be the most electron-rich, negative region, making it a key site for intermolecular interactions.

Global Reactivity Descriptors (e.g., Chemical Hardness, Electronegativity, Electrophilicity)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) measures the ability of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2.

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net

Global Electrophilicity Index (ω) quantifies the electron-accepting capability of a molecule. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). nih.govnih.gov

These descriptors are crucial for understanding structure-activity relationships. For instance, studies on 1-benzyl-2-phenyl-1H-benzimidazole derivatives have shown that substituents can significantly alter these values, thereby tuning the molecule's reactivity and potential biological activity. nih.govnih.gov

| Compound Analog | Chemical Hardness (η) (eV) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) | Method |

|---|---|---|---|---|

| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | 3.065 | -0.845 | 0.117 | DFT/B3LYP/6-31G |

| 1-benzyl-2-(p-tolyl)-1H-benzimidazole (A2) | 3.443 | -0.845 | 0.104 | DFT/B3LYP/6-31G |

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Target Interactions

While specific Molecular Dynamics (MD) simulation studies for this compound were not identified in the searched literature, the methodology is widely applied to other benzimidazole derivatives to explore their dynamic behavior. researchgate.netresearchgate.net MD simulations provide a means to study the time-dependent behavior of molecular systems, offering detailed information on conformational stability and the dynamics of ligand-receptor binding. researchgate.net

A typical MD simulation protocol for a benzimidazole derivative would involve placing the molecule, either alone or within the active site of a target protein, in a solvated box under physiological conditions (e.g., specific salt concentration, temperature, and pressure). The simulation tracks the movements of all atoms over a period of time (typically nanoseconds to microseconds), governed by a chosen force field.

From these simulations, one can analyze parameters like the Root Mean Square Deviation (RMSD) to assess the stability of the ligand's conformation or the ligand-protein complex. researchgate.net The Root Mean Square Fluctuation (RMSF) can identify flexible regions of the molecule or protein. nih.gov Furthermore, MD simulations are crucial for understanding the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in a binding pocket, and how these interactions evolve over time. Such studies are invaluable for rational drug design, helping to refine lead compounds to improve their binding affinity and stability.

Quantitative Structure-Activity Relationship (QSAR) Studies for Prediction of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity. For benzimidazole derivatives, QSAR models are developed to predict their efficacy as, for example, antibacterial or antifungal agents.

The process involves compiling a dataset of benzimidazole compounds with known biological activities. For each compound, a set of molecular descriptors is calculated, which can be topological, electronic, steric, or physicochemical in nature. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation that relates the descriptors to the observed activity.

For instance, a QSAR study on benzimidazole derivatives as antibacterial agents might find that their activity is governed by topological indices and electronic parameters like the LUMO energy. These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. A QSAR model for a series including this compound could help identify the key structural features that contribute to a desired biological effect, accelerating the discovery of more potent drug candidates.

In Silico Molecular Docking Studies

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied in drug design to forecast the binding mode and affinity of a ligand with a target protein.

Prediction of Binding Modes and Affinities with Biological Targets (e.g., Enzymes, Receptors, Proteins)

Currently, there is a lack of specific published data detailing the binding modes and affinities of this compound with explicit biological targets. Although studies on various substituted benzimidazoles show interactions with targets like protein kinases, topoisomerases, and acetylcholinesterase, this information cannot be directly extrapolated to the title compound. lookchem.comat.ua

For related but structurally distinct benzimidazole derivatives, binding affinities (often expressed as binding energy in kcal/mol or as inhibition constants like IC50) have been calculated for various proteins. These studies are essential for ranking potential drug candidates before synthesis and in vitro testing. Without experimental or computational data for this compound, a data table of its specific binding affinities cannot be generated.

Identification of Key Interacting Residues and Interaction Types (e.g., Hydrogen Bonds, Hydrophobic Interactions, Van der Waals Forces)

The identification of key interacting amino acid residues and the nature of those interactions are fundamental outputs of molecular docking studies. These interactions govern the stability and specificity of the ligand-protein complex. Common interaction types for benzimidazole-based compounds include:

Hydrogen Bonds: The nitrogen atoms in the benzimidazole ring can act as hydrogen bond acceptors. researchgate.net

Hydrophobic Interactions: The aromatic benzene (B151609) and phenyl rings contribute to hydrophobic interactions with nonpolar residues in the protein's binding pocket.

π-π Stacking: The planar aromatic structure of the benzimidazole core allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. researchgate.net

Without specific docking studies for this compound, a detailed table of its interactions with specific amino acid residues of a target protein cannot be compiled. Research on other benzimidazoles confirms the importance of these interaction types in their biological activity, but the specific residues involved are unique to the combination of the ligand and the target protein. researchgate.net

Molecular Interactions and Mechanistic Insights of Biological Activities of Benzimidazole Derivatives in Vitro and in Silico Focus

Mechanisms of Antimicrobial Activity

Benzimidazole (B57391) derivatives are known to possess significant activity against a wide range of microorganisms, including bacteria and fungi. nih.govbenthamscience.com The antimicrobial action of these compounds is often attributed to their ability to interfere with essential cellular processes in pathogens.

Bacterial Growth Inhibition and Interference with Metabolic Pathways

The substitution pattern on the benzimidazole ring plays a crucial role in determining the antibacterial efficacy and the specific metabolic pathways targeted. For instance, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The minimum inhibitory concentrations (MICs) for some of these compounds are comparable to the standard antibiotic ciprofloxacin. nih.gov

Molecular docking studies on some active benzimidazole derivatives suggest that they may act by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway. nih.gov The inhibition of DHFR disrupts the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and certain amino acids, thereby halting bacterial growth. The structural features at the N-1, C-2, and C-6 positions of the benzimidazole ring are considered critical for this pharmacological effect. nih.gov

While specific data for 1-(4-methylphenyl)-1H-benzimidazole is not available, it is plausible that it could exhibit similar mechanisms of action. The presence of the 4-methylphenyl group at the N-1 position could influence its lipophilicity and binding affinity to bacterial enzymes.

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 1d | Escherichia coli | 2-16 | nih.gov |

| 2d | Streptococcus faecalis | 2-16 | nih.gov |

| 3s | Methicillin-susceptible Staphylococcus aureus (MSSA) | 2-16 | nih.gov |

| 4b | Methicillin-resistant Staphylococcus aureus (MRSA) | 2-16 | nih.gov |

| Ciprofloxacin (Standard) | E. coli, S. faecalis, MSSA, MRSA | 8-16 | nih.gov |

Note: The compounds listed are N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, not this compound.

Interference with DNA Replication in Microorganisms

The ability of benzimidazole derivatives to interact with DNA is another key aspect of their antimicrobial activity. These compounds can bind to the minor groove of the DNA helix, leading to conformational changes that can inhibit the processes of replication and transcription. This interaction is often facilitated by the planar benzimidazole ring system, which can intercalate between the DNA base pairs.

Mechanistic Aspects of Anticancer Properties

The anticancer potential of benzimidazole derivatives is well-documented, with several compounds from this class having been investigated as therapeutic agents. nih.gov Their mechanisms of action are diverse and often involve the modulation of multiple cellular pathways implicated in cancer progression.

Inhibition of Cancer Cell Proliferation

A number of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown significant antiproliferative activity against various cancer cell lines, with IC50 values comparable to the established anticancer drug paclitaxel. nih.gov The substitution at the N-1, C-2, and C-6 positions of the benzimidazole ring is critical for their cytotoxic effects. nih.gov

Table 2: Anticancer Activity of Selected Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 1d | Various | 1.84-10.28 | nih.gov |

| 2d | Various | 1.84-10.28 | nih.gov |

| 3s | Various | 1.84-10.28 | nih.gov |

| 4b | Various | 1.84-10.28 | nih.gov |

| Paclitaxel (Standard) | Various | 1.38-6.13 µM | nih.gov |

Note: The compounds listed are N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, not this compound.

Induction of Apoptosis in Cancer Cell Lines

A crucial mechanism through which benzimidazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. For instance, 1,4-benzothiazine analogs, which share structural similarities with benzimidazoles, have been shown to induce apoptosis in mouse thymocytes. nih.gov This process is associated with a cascade of biochemical events, including the activation of caspases (such as caspase-8, -9, and -3), the release of cytochrome c from the mitochondria, and the generation of ceramide. nih.gov It is plausible that this compound could trigger similar apoptotic pathways in cancer cells.

Modulation and Inhibition of Key Enzymes and Kinases (e.g., EGFR, Topoisomerase, Aurora-A Kinase)

Benzimidazole derivatives have been identified as inhibitors of several key enzymes and protein kinases that are often dysregulated in cancer. These include:

Poly(ADP-ribose) polymerase (PARP): PARP inhibitors with a benzimidazole-carboxamide scaffold have shown high potency. nih.gov They function by forming hydrogen bonds and π-stacking interactions within the nicotinamide (B372718) binding site of PARP-1. nih.gov

Androgen Receptor (AR): Some benzimidazole derivatives act as AR antagonists. For example, Galeterone, which contains a benzimidazole moiety, blocks androgen binding to the AR and induces its degradation. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR): Molecular docking studies have suggested that certain benzimidazole derivatives may target VEGFR, an important protein in angiogenesis. nih.gov

p38 MAP Kinase: Some imidazole (B134444) derivatives have been shown to inhibit p38 MAP kinase, a key enzyme in inflammatory and stress responses that can also play a role in cancer. nih.gov

While direct evidence for the inhibitory action of this compound on these specific enzymes is lacking, the extensive research on related compounds strongly suggests that this is a likely mechanism of its potential anticancer activity.

Interaction with Cellular Components (e.g., Tubulin, DNA)

The interaction of this compound with cellular components like tubulin and DNA has not been extensively documented in dedicated studies. However, the benzimidazole scaffold is known to interact with these macromolecules.

Many bisbenzimidazole derivatives are recognized as DNA minor groove-binding ligands, forming non-covalent interactions primarily with AT-rich sequences. nih.govnih.gov These interactions are often stabilized by hydrogen bonding, electrostatic forces, and van der Waals contacts. nih.gov The nitrogen atom in the imidazole ring can play a crucial role in forming hydrogen bonds with the nucleic acid bases within the DNA. nih.gov It is hypothesized that the substitution pattern on the benzimidazole core can influence the binding affinity and sequence specificity. nih.gov For instance, some studies suggest that substitutions can make the molecule more tolerant to GC-rich regions of DNA. nih.gov

Insights into Anti-inflammatory Mechanisms

The anti-inflammatory potential of the benzimidazole class of compounds is well-established, with various derivatives demonstrating significant activity. nih.govresearchgate.netresearchgate.net The mechanisms underlying these effects are diverse and can involve the inhibition of key inflammatory mediators. For example, some benzimidazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins. nih.gov Other mechanisms include the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. researchgate.net

Despite the known anti-inflammatory properties of the benzimidazole scaffold, specific mechanistic studies on this compound are lacking. In vivo and in vitro studies are needed to elucidate its specific targets within the inflammatory cascade and to determine its potency compared to other known anti-inflammatory agents.

Antitubercular Activity Mechanisms

Benzimidazole derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. nih.govdovepress.com Several mechanisms of action have been proposed for their activity against Mycobacterium tuberculosis. As structural isosteres of purines, they can potentially interfere with the biosynthesis of nucleic acids and proteins. nih.gov Another proposed mechanism is the inhibition of bacterial topoisomerases. nih.gov More specifically, some benzimidazolium compounds have been shown to inhibit the GTPase activity of FtsZ, a protein crucial for bacterial cell division and septum formation. nih.govnih.gov

While these general mechanisms are understood for the benzimidazole class, there is no specific data available from in vitro or in silico studies to confirm the antitubercular activity or elucidate the precise mechanism of action for this compound.

Antidiabetic Effects via Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes. Several studies have explored the potential of benzimidazole derivatives as inhibitors of these enzymes. nih.govnih.govnih.gov The inhibition of α-glucosidase, in particular, has been a focus of research, with some benzimidazole derivatives showing potent inhibitory activity, in some cases exceeding that of the standard drug acarbose. nih.gov Kinetic studies have revealed that some of these compounds act as non-competitive inhibitors, binding to an allosteric site on the enzyme. nih.gov

However, specific studies evaluating the inhibitory effects of this compound on α-glucosidase and α-amylase are not present in the current literature. Therefore, its potential as an antidiabetic agent through this mechanism remains to be investigated.

Neuroprotective Effects and Attenuation of Neuroinflammation (In Vitro)

The neuroprotective potential of benzimidazole derivatives is an area of growing interest. In vitro studies using cell lines such as human neuroblastoma SH-SY5Y cells have been employed to investigate these effects. researchgate.netnih.govnih.gov These studies often involve inducing neuronal damage through oxidative stress or neurotoxins and then assessing the protective effects of the compounds. nih.govnih.gov

While there is evidence of neuroprotective activity for some benzimidazole derivatives, there are no specific in vitro studies that have investigated the neuroprotective effects or the attenuation of neuroinflammation by this compound. Research in this area would be valuable to understand its potential therapeutic applications in neurodegenerative diseases.

Applications of Benzimidazole Derivatives in Material Science and Other Fields

Ligand Design in Coordination Chemistry and Metal Complexes

The nitrogen atoms in the imidazole (B134444) ring of benzimidazole (B57391) derivatives make them excellent ligands for a wide range of metal ions. The coordination chemistry of these ligands is rich and varied, leading to the formation of complexes with diverse geometries and interesting properties.

Metal complexes of benzimidazole derivatives are typically synthesized by reacting the corresponding benzimidazole ligand with a metal salt in a suitable solvent. The synthesis of complexes with ligands similar to 1-(4-methylphenyl)-1H-benzimidazole, such as other N-substituted benzimidazoles, has been widely reported. For instance, the reaction of 2-(1H-benzimidazol-2-yl)-phenol derivatives with metal salts like copper(II) acetate, zinc(II) chloride, nickel(II) acetate, and silver(I) nitrate (B79036) results in the formation of stable metal complexes. rsc.orgnih.gov The resulting complexes are often characterized by various spectroscopic and analytical techniques to elucidate their structure and properties.

Common characterization techniques include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination of the benzimidazole nitrogen to the metal ion, evidenced by shifts in the ν(C=N) stretching frequency. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and its complexes, although the paramagnetic nature of some metal ions can lead to broad signals. nih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complexes and confirm the coordination environment of the metal ion. rsc.org

Mass Spectrometry (ESI-MS): To determine the mass-to-charge ratio of the complex and confirm its composition. rsc.orgnih.gov

Single-Crystal X-ray Diffraction: This technique provides detailed information about the three-dimensional structure of the complexes, including bond lengths, bond angles, and the coordination geometry of the metal center. nih.govresearchgate.net

The synthesis of Co(II), Fe(II), and Zn(II) complexes with various 1-substituted benzimidazoles has been achieved, yielding complexes with defined stoichiometries. nih.gov Similarly, the electrochemical oxidation of metals like cobalt, nickel, copper, zinc, and cadmium in the presence of benzimidazole-based ligands has been employed to synthesize both homoleptic and heteroleptic complexes. researchgate.net

Table 1: Spectroscopic Data for Characterization of Metal-Benzimidazole Complexes

| Technique | Observation | Implication | Reference |

| FT-IR | Shift in ν(C=N) stretching frequency upon complexation. | Coordination of the imidazole nitrogen to the metal ion. | rsc.org |

| UV-Vis | Appearance of new absorption bands in the visible region. | d-d transitions and charge transfer within the complex. | rsc.org |

| ESI-MS | Detection of molecular ion peak corresponding to the complex. | Confirmation of the molecular weight and composition of the complex. | nih.gov |

| ¹H NMR | Broadening or shifting of proton signals of the ligand. | Interaction of the ligand with a paramagnetic metal center. | nih.gov |

Catalytic Applications of Benzimidazole-Metal Complexes

Metal complexes derived from benzimidazole ligands have shown significant promise as catalysts in a variety of organic transformations. The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and the role of the benzimidazole ligand in stabilizing the catalytic species.

While specific catalytic studies on this compound complexes are not extensively documented in the reviewed literature, the catalytic potential of closely related benzimidazole-metal complexes is well-established. For example, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole are known to exhibit enhanced catalytic activity in processes like organic transformations and polymerization reactions. nih.govnih.govconsensus.app The electron-withdrawing or donating nature of the substituents on the benzimidazole ring can significantly influence the electronic environment of the metal center, thereby tuning its catalytic performance. nih.gov

Rhenium(V) complexes containing a p-tolylimido group have demonstrated high catalytic activity in the oxidation of alkanes and alcohols using peroxides as oxidants. rsc.org Furthermore, transition metal complexes of iron, manganese, and copper with tetraazamacrocyclic ligands, which can be conceptually related to multi-donor benzimidazole systems, have been screened for their catalytic oxidation capabilities. acs.org These studies suggest that manganese complexes are often more effective catalysts than iron or copper for certain oxidation reactions. acs.org The development of metal-catalyzed synthesis of benzimidazole derivatives themselves is also an active area of research, utilizing catalysts like indium(III) triflate. scielo.br

Role in Organic Electronic Devices (OLEDs) and Phosphorescent Materials

Benzimidazole derivatives are key components in the development of organic light-emitting diodes (OLEDs), particularly in the design of host materials for phosphorescent emitters. Their electron-transporting properties and high triplet energies make them suitable for facilitating efficient energy transfer to the phosphorescent guest molecules. nih.gov

While direct applications of this compound in OLEDs are not prominently featured in the reviewed literature, the broader class of N-arylbenzimidazoles is crucial in this field. For instance, 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TBPI) is a widely used electron-transporting material in OLEDs. nih.gov The introduction of different substituents on the N-aryl group can modulate the electronic and photophysical properties of the resulting materials.

Novel benzimidazole derivatives are continuously being developed as electron-transporting type hosts for highly efficient sky-blue phosphorescent OLEDs. nih.gov Iridium(III) complexes containing substituted phenylimidazo[4,5-f]1,10-phenanthroline ancillary ligands have been synthesized and utilized in light-emitting electrochemical cells (LECs). nih.gov These complexes exhibit attractive photochemical and photophysical properties, including high emission quantum yields and long triplet excited state lifetimes. nih.gov The emission color of these iridium complexes can be tuned from yellow to sky-blue by introducing fluorine substituents on the cyclometalated ligands, with photoluminescence quantum yields reaching up to 0.69. nih.gov Furthermore, imidazo[1,5-a]pyridine–benzimidazole conjugated fluorophores have been employed as organic downconverter materials in hybrid white LEDs, demonstrating high luminous efficiency and color rendering index. rsc.org

Corrosion Inhibition Studies and Adsorption Mechanisms on Metal Surfaces

Benzimidazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic media. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption occurs through the heteroatoms (nitrogen) and the π-electrons of the aromatic rings.

Studies on benzimidazole derivatives containing a tolyl group have demonstrated their excellent corrosion inhibition properties for mild steel. scielo.br The efficiency of these inhibitors generally increases with their concentration. The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface. researchgate.net

The mechanism of inhibition is typically investigated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Potentiodynamic polarization studies often reveal that benzimidazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. najah.edu

The thermodynamic parameters of adsorption, such as the standard free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads), provide insights into the nature of the adsorption process. A negative value of ΔG°ads indicates the spontaneity of the adsorption process. The magnitude of ΔG°ads can also suggest the type of adsorption: values around -20 kJ/mol or less are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more suggest chemisorption (covalent bond formation). nih.gov

Table 2: Adsorption and Thermodynamic Parameters for Benzimidazole Derivatives as Corrosion Inhibitors

| Inhibitor System | Adsorption Isotherm | ΔG°ads (kJ/mol) | Type of Adsorption | Reference |

| Benzimidazole derivatives on mild steel in 1M HCl | Langmuir | Not specified, but process is spontaneous | Physisorption | researchgate.net |

| Benzimidazole derivatives on carbon steel in 1.0 M HCl | Langmuir | -40.0 to -43.1 | Strong adsorption (Chemisorption) | nih.gov |

| Tolyltriazole on mild steel in 0.5 M HCl | Langmuir | Not specified | Physical adsorption | scielo.br |

| Benzimidazole derivatives on J55 steel in 3.5 wt% NaCl | Langmuir | Not specified | Not specified | researchgate.net |

Development of Sensor Technologies and Molecular Probes

The inherent fluorescence of many benzimidazole derivatives and their ability to coordinate with metal ions have made them attractive candidates for the development of fluorescent chemosensors. sioc-journal.cn These sensors can detect the presence of specific ions through changes in their fluorescence properties, such as "turn-on" or "turn-off" responses, or ratiometric shifts in the emission wavelength. rsc.orgnih.gov

Benzimidazole-based fluorescent sensors have been designed for the selective detection of various metal ions, including Zn²⁺ and Cu²⁺. sioc-journal.cnrsc.orgnih.gov For example, a benzimidazole-derived sensor can exhibit a "turn-on" fluorescence response specifically for Zn²⁺ ions in a mixed aqueous medium. sioc-journal.cn Another sensor was developed for the selective "turn-off" detection of Cu²⁺ and a ratiometric "turn-on" detection of Zn²⁺. rsc.org The design of these sensors often involves incorporating other functional groups that can modulate the photophysical properties upon ion binding.

While there is no specific mention of this compound as a sensor in the reviewed literature, its structural features suggest potential in this area. The benzimidazole core can act as a binding site, and the tolyl group can influence its electronic and steric properties. By functionalizing the benzimidazole or the phenyl ring, it is conceivable to develop novel sensors based on this scaffold for the detection of various analytes. For instance, imidazole-based chemosensors have been developed for the reversible detection of cyanide and mercury ions. rsc.org Furthermore, computational studies on benzimidazole-substituted coumarin (B35378) derivatives suggest their potential as sensors for detecting metal ions. informaticsjournals.co.in

Supramolecular Chemistry and Crystal Engineering for Functional Materials

Supramolecular chemistry, the study of systems held together by non-covalent interactions, is a powerful tool for the construction of functional materials. Benzimidazole derivatives are excellent building blocks for supramolecular assemblies due to their ability to form hydrogen bonds (via the N-H group) and engage in π-π stacking interactions (via the aromatic rings), in addition to their coordination with metal ions. consensus.appresearchgate.net

The self-assembly of benzimidazole derivatives can lead to a variety of supramolecular architectures, including discrete coordination complexes, metal-organic frameworks (MOFs), and coordination polymers. consensus.appresearchgate.net The final structure and properties of these materials are influenced by factors such as the nature of the substituents on the benzimidazole ring, the choice of metal ion and counter-ion, and the reaction conditions. nih.gov

The crystal engineering of benzimidazole-based structures allows for the design of materials with specific properties. For example, the spreading of 2-arylbenzimidazoles on a water surface can lead to the formation of supramolecular assemblies with various morphologies, such as nanoparticles and block domains. nih.gov Interestingly, although the individual molecules may be achiral, their assembly can result in supramolecular chirality. nih.gov The study of d-block metallosupramolecular architectures with benzimidazole-phenoxo ligands has revealed unexpected structural complexity, leading to the formation of mono-, bi-, or tetrametallic structures. researchgate.netnih.gov These complex architectures can exhibit interesting properties, such as porosity and specific magnetic or luminescent behaviors. researchgate.netnih.gov The host-guest chemistry of supramolecular metal-based structures, such as metallacages, is also being explored for applications in drug delivery. nih.gov

Structure Activity Relationship Sar and Ligand Design Strategies for 1,n Substituted Benzimidazoles

Influence of Substituent Effects on Biological and Material Properties

The biological and material properties of 1,N-substituted benzimidazoles are profoundly influenced by the electronic, steric, and lipophilic nature of the substituents at various positions of the benzimidazole (B57391) core and the N1-phenyl ring. acs.orgresearchgate.netnih.gov

Electronic Effects:

The electronic properties of substituents on the benzimidazole ring system play a crucial role in modulating biological activity. For instance, in the context of antisecretory agents, electron-releasing groups on the benzimidazole moiety are generally favored for enhanced potency. tandfonline.com Conversely, strongly electron-withdrawing groups like nitro (NO2) can lead to a decrease in activity. nih.govnih.gov This is often attributed to the substituent's effect on the pKa of the benzimidazole nitrogen, which in turn influences binding interactions with biological targets. tandfonline.com In the realm of materials science, the electronic nature of substituents can tune the energy levels (HOMO/LUMO) of the benzimidazole core, impacting its application in organic light-emitting diodes (OLEDs) as electron-transporting materials. acs.org

Steric Effects:

Steric hindrance is a significant factor in the design of benzimidazole-based compounds. The size and placement of substituents can dictate the molecule's conformation and its ability to fit into a binding pocket or stack in a solid state. researchgate.net For example, substitution at the C2 and C7 positions of the benzimidazole scaffold can be used to mitigate potential metabolic liabilities by sterically blocking access to cytochrome P450 enzymes. acs.org However, bulky substituents can also negatively impact activity if they disrupt crucial binding interactions. acs.org The interplay between steric bulk and conformational flexibility is delicate; for instance, while introducing rigidity can sometimes be beneficial, it may also lead to a loss of activity. acs.org

Lipophilic Effects:

Rational Design Principles for Optimizing the 1-(4-Methylphenyl)-1H-benzimidazole Scaffold

Rational drug design aims to develop new therapeutic agents based on a known biological target. researchgate.net For the this compound scaffold, several principles can guide its optimization for various applications.

Key to this is understanding the structure-activity relationships (SAR). SAR studies indicate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring are particularly important for modulating activity. nih.govnih.gov For example, introducing different substituents on the N1-phenyl ring or at the C2 position of the benzimidazole can significantly alter the compound's biological profile.

Another key principle is isosteric replacement. This involves substituting a part of the molecule with another group that has similar physical or chemical properties. For instance, the benzimidazole nucleus itself can be considered a bioisostere of naturally occurring purines, which contributes to its broad range of biological activities. researchgate.net In the context of this compound, the tolyl group could be replaced with other substituted aryl or heteroaryl rings to explore new interactions with a target.

Furthermore, molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy. nih.gov For example, linking the this compound scaffold to another known active moiety could lead to hybrid compounds with dual or enhanced activity. nih.gov

Pharmacophore Modeling and Scaffold Hopping Approaches in Chemical Biology

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. researchgate.netdovepress.com A pharmacophore model for a particular target can be generated based on the structures of known active ligands. This model can then be used to virtually screen large compound libraries to identify new potential hits with diverse chemical scaffolds. researchgate.net The key features of a pharmacophore include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. dovepress.com

Scaffold hopping is a computational strategy that aims to discover structurally novel compounds by replacing the core molecular framework (the scaffold) of a known active molecule while retaining its key pharmacophoric features. benthamdirect.com This approach is valuable for generating new intellectual property and for identifying compounds with improved properties, such as better ADME (absorption, distribution, metabolism, and excretion) profiles. dovepress.com Starting from the this compound scaffold, scaffold hopping algorithms could suggest alternative heterocyclic systems that maintain the essential spatial arrangement of functional groups required for activity.

Combinatorial Chemistry and High-Throughput Screening in Lead Optimization

Combinatorial chemistry is a powerful technology for rapidly synthesizing large libraries of related compounds. benthamscience.com This approach is particularly well-suited for exploring the SAR of a given scaffold, such as 1,N-substituted benzimidazoles. By systematically varying the substituents at different positions of the benzimidazole ring and the N1-phenyl group, a diverse library of analogs of this compound can be generated.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 1-(4-Methylphenyl)-1H-benzimidazole and Related Systems

Research on this compound itself is not extensively detailed in publicly available literature, with much of the focus being on its isomers or other derivatives. The compound has a molecular formula of C₁₄H₁₂N₂ and a molecular weight of 208.263 g/mol . chemsynthesis.com

Significant academic attention has been given to the broader class of benzimidazole (B57391) derivatives, which exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. nih.gov The mechanism of action for many of these activities involves interaction with key biological targets. For instance, certain benzimidazole derivatives function as topoisomerase inhibitors or microtubule disruptors by binding to tubulin. nih.govwikipedia.org

Studies on related systems provide insight into the potential properties of this compound. For example, its isomer, 2-(4-methylphenyl)-1H-benzimidazole, has been synthesized and characterized. nih.gov Another related compound, N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide, has demonstrated significant mucoprotective effects against chemotherapy-induced intestinal mucositis in animal models by suppressing oxidative stress and inflammatory markers. nih.gov Furthermore, crystallographic studies on derivatives like 1-(4-nitrophenyl)-1H-benzimidazole have provided detailed structural information, which is crucial for understanding structure-activity relationships. researchgate.net

The synthesis of benzimidazole derivatives is well-established, often involving the condensation of o-phenylenediamines with aldehydes or carboxylic acids under various conditions. nih.govyoutube.comindexcopernicus.com The specific synthesis of 2-(4-methylphenyl)-1H-benzimidazole was achieved through the condensation of o-phenylenediamine (B120857) and 4-methylbenzaldehyde, yielding the product in high purity. nih.gov

| Compound | Key Finding | Reference |

| This compound | Molecular Formula: C₁₄H₁₂N₂; Molecular Weight: 208.263 g/mol . chemsynthesis.com | chemsynthesis.com |

| 2-(4-methylphenyl)-1H-benzimidazole | Synthesized via condensation of o-phenylenediamine and 4-methylbenzaldehyde. nih.gov | nih.gov |

| N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide | Demonstrates mucoprotective effects by reducing oxidative stress and inflammation. nih.gov | nih.gov |

| 1-(4-nitrophenyl)-1H-benzimidazole | Polymorphic forms have been characterized through crystallographic studies. researchgate.net | researchgate.net |